4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Catalog No.
S14086505
CAS No.
M.F
C3H6N4S
M. Wt
130.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-t...

Product Name

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

IUPAC Name

4-amino-2-methyl-1,2,4-triazole-3-thione

Molecular Formula

C3H6N4S

Molecular Weight

130.17 g/mol

InChI

InChI=1S/C3H6N4S/c1-6-3(8)7(4)2-5-6/h2H,4H2,1H3

InChI Key

NHKBPUPMEQKJHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N(C=N1)N

4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is an organic compound belonging to the class of phenyl-1,2,4-triazoles. Its molecular formula is C4H6N4SC_4H_6N_4S, and it has a molecular weight of approximately 130.17 g/mol. This compound features a triazole ring substituted with an amino group and a methyl group, making it a member of the thione family due to the presence of a sulfur atom in its structure. The compound's unique arrangement contributes to its diverse biological activities and potential applications in medicinal chemistry.

Typical for triazole compounds, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The thione group can participate in condensation reactions to form larger heterocyclic compounds.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or thiols.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties.

Compounds containing the triazole moiety are known for their broad spectrum of biological activities. 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has shown potential in various areas:

  • Antimicrobial Activity: Similar triazoles have demonstrated efficacy against bacterial and fungal infections.
  • Anticancer Properties: Some derivatives of triazoles are being investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Triazole compounds are often explored for their role in reducing inflammation.

The specific biological activities of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione require further investigation through pharmacological studies.

The synthesis of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione can be achieved through several methods:

  • Cyclization Reactions: Utilizing hydrazine derivatives and carbonyl compounds can lead to the formation of triazole rings.
  • Thione Formation: The introduction of sulfur into the reaction mixture during the cyclization process can yield thiones.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the production process by combining multiple steps into a single reaction vessel.

Recent literature highlights various synthetic routes that optimize yield and purity while minimizing reaction times and by-products .

The applications of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione span several fields:

  • Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, it may serve as a lead compound in drug development.
  • Agriculture: Triazoles are often used as fungicides; thus, this compound could find applications in crop protection.
  • Material Science: Its unique chemical structure may allow for incorporation into polymers or other materials with specialized properties.

Interaction studies involving 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione are crucial for understanding its pharmacodynamics. Potential interactions include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Enzyme Inhibition Studies: Investigating whether this compound inhibits specific enzymes involved in disease pathways could reveal its therapeutic potential.

Existing studies suggest that similar triazoles exhibit varied interactions with biological targets, warranting further exploration for this specific compound .

Several compounds share structural similarities with 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3-amino-5-methylthio-1H-1,2,4-triazoleTriazoleContains a methylthio group
4-Amino-3-(2-methylphenyl)-4H-1,2,4-triazoleTriazoleHas a phenyl substitution enhancing lipophilicity
3-Amino-1H-[1,2,4]triazoleTriazoleBasic structure without thione functionality

The presence of both amino and thione groups in 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole distinguishes it from other similar compounds by potentially enhancing its biological activity and interaction profiles .

The synthesis of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione primarily relies on intramolecular cyclization reactions of thiosemicarbazide derivatives. A common approach involves the base-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides, which facilitates the formation of the triazole-thione core. For instance, the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide in ethanol under reflux conditions yields a thiosemicarbazide intermediate, which undergoes cyclization in the presence of sodium hydroxide to form the target triazole-thione. This mechanism proceeds via nucleophilic attack by the hydrazide nitrogen on the thiocarbonyl group, followed by deprotonation and ring closure.

The regioselectivity of cyclization is influenced by the electronic environment of the starting materials. In cases where multiple nucleophilic centers exist, such as in 4-methallyl-5-methallylamino-1,2,4-triazole-3-thione, cyclization preferentially occurs at the sulfur atom due to its high nucleophilicity, leading to five-membered thiazoline or six-membered thiazine rings depending on the halogenating agent used. For example, iodination promotes six-membered ring formation, while bromination favors five-membered annulation.

Table 1: Comparative Analysis of Cyclization Conditions and Outcomes

Starting MaterialBase/CatalystProduct StructureYield (%)Reference
Thiosemicarbazide derivativeNaOHTriazole-thione85
4-Methallyl-triazoleI₂/AcOHTriazolo-thiazine72
4-Methallyl-triazoleBr₂/AcOHThiazolo-triazole68

Solventless Microwave-Assisted Approaches for Green Synthesis

Microwave irradiation has emerged as a sustainable alternative to conventional heating for synthesizing triazole-thiones. This method eliminates the need for solvents, reduces reaction times from hours to minutes, and improves yields. A study on analogous triazole derivatives demonstrated that microwave-assisted cyclization of thiosemicarbazides in solvent-free conditions achieved 90% yield within 10 minutes, compared to 6 hours under reflux. While direct reports on 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione are limited, the methodology is transferable due to structural similarities.

The mechanism involves dielectric heating, which accelerates molecular rotation and collision frequency, promoting faster cyclization. Key advantages include:

  • Energy efficiency: Microwave systems consume 50–70% less energy than conventional methods.
  • Scalability: Continuous-flow microwave reactors enable gram-scale production without compromising yield.

Catalytic Systems for Regioselective Functionalization

Regioselective functionalization of triazole-thiones is critical for tailoring their chemical properties. Catalytic systems play a pivotal role in directing reactions toward specific positions. For example, halogenation of 4-methallyl-5-methallylamino-1,2,4-triazole-3-thione with iodine in acetic acid selectively targets the 4-methallyl group, yielding a six-membered thiazine ring, whereas bromination under similar conditions produces a five-membered thiazoline derivative. This divergence arises from differences in halogen electrophilicity and reaction kinetics.

Base catalysts like sodium hydroxide enhance nucleophilicity at specific sites. In the cyclization of N-allyl-2-isonicotinoylhydrazinecarbothioamide, NaOH facilitates deprotonation at the hydrazide nitrogen, ensuring exclusive formation of the triazole-thione tautomer rather than the thiol form. Transition-metal catalysts, though less explored, offer potential for cross-coupling reactions at the amino or thione groups.

Table 2: Catalytic Systems and Regioselectivity Outcomes

SubstrateCatalyst/ReagentRegioselective ProductSelectivity (%)Reference
4-Methallyl-triazoleI₂/AcOHTriazolo-thiazine95
4-Methallyl-triazoleBr₂/AcOHThiazolo-triazole89
Thiosemicarbazide derivativeNaOHTriazole-thione98

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.03131738 g/mol

Monoisotopic Mass

130.03131738 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types